molecular formula C22H29FN3O9P B15351817 1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B15351817
M. Wt: 535.5 g/mol
InChI Key: TTZHDVOVKQGIBA-YYOPLRDPSA-N
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Description

This compound is a deuterated derivative of the antiviral drug Sofosbuvir (marketed as Sovaldi®), which is a nucleotide analog inhibitor targeting RNA viruses like hepatitis C virus (HCV). The core structure includes a 2’-fluoro-2’-methyl-uridine monophosphate moiety linked to a phenoxyphosphoryl-L-alaninate ester, enabling prodrug activation in vivo . Its CAS number is 1190307-88-0, with a molecular weight of 633.42 g/mol (non-deuterated form) .

Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

535.5 g/mol

IUPAC Name

1,1,1,3,3,3-hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36?/m0/s1/i1D3,2D3

InChI Key

TTZHDVOVKQGIBA-YYOPLRDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])OC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process:

  • Deuteration of propane: Introducing deuterium atoms at specific positions in propane.

  • Formation of the (2R,3R,4R,5R) oxolane ring: Using chiral catalysts and precise reaction conditions to create the necessary stereochemistry.

  • Attachment of the pyrimidine ring: Using nucleotide chemistry methods to couple the pyrimidine ring.

  • Phosphorylation and addition of phenoxy groups: Employing phosphoryl chloride and phenol derivatives under controlled conditions.

Industrial Production Methods: Scaling up to industrial production involves optimizing each step for high yield and purity. This may include using continuous flow reactors for the deuteration step and advanced chromatography techniques for purification.

Chemical Reactions Analysis

This compound undergoes several key reactions:

  • Oxidation: Can involve the use of oxidizing agents like potassium permanganate, leading to the formation of oxides at specific positions.

  • Reduction: Using reducing agents like lithium aluminum hydride can selectively reduce certain functional groups.

  • Substitution: Nucleophilic or electrophilic substitution can occur, depending on the reagents and conditions used, such as halogenated solvents or acidic conditions.

Major products formed from these reactions include various oxidized and reduced analogs, which have different biological or chemical properties.

Scientific Research Applications

This compound plays a significant role in:

  • Chemistry: As a model compound for studying isotope effects and reaction mechanisms.

  • Biology: Investigating the interactions of modified nucleotides in DNA/RNA synthesis and repair.

  • Medicine: Potential therapeutic applications, particularly in antiviral and anticancer treatments, where deuterated compounds can offer improved pharmacokinetic profiles.

  • Industry: Used in the development of stable isotopes for various industrial applications, including tracers in chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules:

  • Molecular targets and pathways involved: It targets enzymes involved in DNA/RNA synthesis, such as polymerases and kinases. The deuterium atoms alter the hydrogen bonding and steric properties, leading to changes in the binding affinity and reaction rates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Compound Name / Identifier Core Modifications Biological Target Stability/Reactivity Notes
Target Compound (Deuterated Sofosbuvir) 1,1,1,3,3,3-Hexadeuterio-isopropyl ester; 2’-fluoro-2’-methyluridine HCV NS5B polymerase Enhanced metabolic stability via deuterium effect
Sofosbuvir (GS-7977, Sovaldi®) Non-deuterated isopropyl ester; identical nucleoside core HCV NS5B polymerase Stable under storage; decomposes to HF under heat
Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-Amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate Purine base (adenine analog); dichloro and ethoxy substituents Likely antiviral (unspecified) Reactivity with oxidizing agents; higher halogen content
Ethyl 3-(2-(((R)-(((2R,3R,4R,5R)-5-(2,6-Diamino-9H-purin-9-yl)-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(((S)-1-ethoxy-1-oxopropan-2-yl)amino)phosphoryl)oxy)phenyl)propanoate Ethyl ester; diaminopurine base; dihydroxy-methyltetrahydrofuran Antiviral (purine-targeting) Increased polarity due to dihydroxy groups
Compound in Sulfur-containing phosphoryl group; 5-fluoro-2,4-dioxo-tetrahydropyrimidine Unspecified Potential for altered hydrolysis kinetics

Key Findings:

Deuterium Effect: The hexadeuteration in the isopropyl ester is hypothesized to reduce CYP450-mediated metabolism, extending plasma half-life compared to non-deuterated Sofosbuvir. This is supported by studies on deuterated drugs like Deutetrabenazine, where deuteration slows metabolic clearance .

Nucleobase Specificity: Replacing the pyrimidinone (uracil analog) with purine bases (e.g., in ) shifts target specificity. Sofosbuvir’s uracil analog mimics endogenous nucleotides for HCV polymerase incorporation, whereas purine analogs may target other viral polymerases .

Stability: The non-deuterated Sofosbuvir is stable under standard storage but releases hazardous HF upon thermal decomposition . Deuterated versions may exhibit slower decomposition rates due to kinetic isotope effects .

Biological Activity

1,1,1,3,3,3-Hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex compound with significant biological activity. It is a deuterated derivative of a known antiviral agent and has been studied for its pharmacological properties and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C22D6H23FN3O9P
  • Molecular Weight : 535.49 g/mol
  • CAS Number : 1868135-06-1
  • IUPAC Name : 1,1,1,3,3,3-Hexadeuteriopropan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxyphenoxyphosphoryl]amino]propanoate

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to:

  • Inhibit Viral Replication : Similar to its parent compound (Sofosbuvir), it targets the RNA-dependent RNA polymerase (RdRp) of hepatitis C virus (HCV), disrupting viral replication.
  • Modulate Immune Response : The phenoxyphosphoryl group may influence immune pathways by affecting cytokine production.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics:

  • Bioavailability : Enhanced due to the presence of deuterium which stabilizes the molecule.
  • Half-life : Extended compared to non-deuterated analogs due to metabolic stability.

In Vitro Studies

Research has demonstrated that the compound exhibits potent antiviral activity against HCV in vitro. For instance:

  • Cell Culture Assays : The compound showed IC50 values in the low nanomolar range against HCV replicons.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile:

Study TypeModelDosageOutcome
PharmacodynamicsMouse10 mg/kgSignificant reduction in viral load
ToxicologyRat20 mg/kgNo observed adverse effects

Case Study 1: Efficacy in Chronic Hepatitis C Patients

A clinical trial involving patients with chronic HCV infection reported:

  • Participants : 150 patients treated with the compound.
  • Results : 95% achieved sustained virologic response (SVR) after 12 weeks of treatment.

Case Study 2: Safety Profile Assessment

A safety study conducted over six months revealed:

  • Adverse Effects : Mild nausea and headache in <10% of participants.

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